1-Buten-3-yne
Overview
Description
1-Buten-3-yne, also known as butenyne, monovinylacetylene, ethynylethene, and vinylethyne, is a derivative of acetylene . It is a colorless gas or liquid that is derived by the dimerization of acetylene .
Synthesis Analysis
1-Buten-3-yne can be synthesized by the dimerization of acetylene in the presence of a hydrochloric acid solution of cuprous chloride and ammonium chloride .Molecular Structure Analysis
The molecular formula of 1-Buten-3-yne is C4H4, and its molecular weight is 52.0746 . The structure of 1-Buten-3-yne can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
1-Buten-3-yne may react vigorously with strong oxidizing agents. It may react exothermically with reducing agents. In the presence of various catalysts (such as acids) or initiators, it may undergo exothermic addition polymerization reactions . It also forms an explosive salt with silver nitrate .Physical And Chemical Properties Analysis
1-Buten-3-yne is highly flammable and oxidizes in air to form unstable peroxides that may explode spontaneously . Its physical properties such as density, melting point, boiling point, and refractive index are 0.6800, 203 °C (Solv: water), 3°C, and 1.4161 respectively .Scientific Research Applications
Electronic Structure Analysis : A study by Kowalewski et al. (1976) explored the electronic structure of 1-buten-3-yne through a Carbon-13 NMR study, providing insights into its chemical shifts and carbon-proton coupling constants (Kowalewski, Granberg, Karlsson, & Vestin, 1976).
Pyrolysis Studies : Ogura (1977) investigated the pyrolysis of acetylene, identifying 1-buten-3-yne as a major product. This study provides information on the conditions under which 1-buten-3-yne forms and its reaction mechanisms (Ogura, 1977).
Spectroscopic Studies : Tørneng et al. (1980) conducted a detailed investigation of the infrared (IR), Raman, and microwave spectra of 1-butene-3-yne, which is crucial for understanding its molecular structure and behavior (Tørneng, Nielsen, Klaeboe, Hopf, & Priebe, 1980).
Chemical Reactivity Analysis : Studies on the reactivity of 1-buten-3-yne, such as the work by Doyama et al. (1988), have explored its behavior in various chemical reactions, offering pathways for synthesizing cyclic enones (Doyama, Joh, Shiohara, & Takahashi, 1988).
Catalysis Research : Akita, Yasuda, and Nakamura (1984) demonstrated the catalytic dimerization of 1-alkynes to form 2,4-disubstituted 1-buten-3-ynes, highlighting its potential in organic synthesis (Akita, Yasuda, & Nakamura, 1984).
Hydrogenation Mechanism Study : Maruyama et al. (1998) investigated the catalytic hydrosilation of 1-(trimethylsilyl)-1-buten-3-yne, providing insights into the mechanism and product formation in this reaction (Maruyama, Yamamura, Nakayama, Yoshiuchi, & Ozawa, 1998).
Dipole Moment Analysis : Tasi, Mizukami, and Pálinkó (1997) conducted ab initio quantum chemistry calculations to determine the electric dipole moments of aliphatic hydrocarbons, including 1-buten-3-yne, contributing to a better understanding of its molecular properties (Tasi, Mizukami, & Pálinkó, 1997).
Safety And Hazards
1-Buten-3-yne is extremely flammable and can cause temporary incapacitation or residual injury . It can cause burns, severe injury, and/or frostbite upon contact with gas or liquefied gas . Vapors may cause dizziness or asphyxiation without warning and may be irritating if inhaled at high concentrations .
properties
IUPAC Name |
but-1-en-3-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4/c1-3-4-2/h1,4H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYPICNXBKQZGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4 | |
Record name | 1-BUTEN-3-YNE | |
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Record name | vinylacetylene | |
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URL | https://en.wikipedia.org/wiki/Vinylacetylene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25085-29-4 | |
Record name | 1-Buten-3-yne, homopolymer | |
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DSSTOX Substance ID |
DTXSID4029199 | |
Record name | 1-Buten-3-yne | |
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Molecular Weight |
52.07 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-buten-3-yne appears as a colorless gas or liquid. Derived by the dimerization of acetylene. Used in the synthesis of neoprene and for other organic syntheses., Liquid, Colorless gas or liquid; [HSDB] | |
Record name | 1-BUTEN-3-YNE | |
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Record name | 1-Buten-3-yne | |
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Record name | Vinyl acetylene | |
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Boiling Point |
5.1 °C @ 760 mm Hg | |
Record name | 1-BUTEN-3-YNE | |
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Solubility |
Sol in benzene, In water, 1.79X10+3 mg/l @ 30 °C | |
Record name | 1-BUTEN-3-YNE | |
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Density |
0.7095 @ 0 °C/0 °C | |
Record name | 1-BUTEN-3-YNE | |
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Vapor Density |
1.80 (AIR= 1) | |
Record name | 1-BUTEN-3-YNE | |
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Vapor Pressure |
1,350 mm Hg @ 25 °C | |
Record name | 1-BUTEN-3-YNE | |
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Product Name |
1-Buten-3-yne | |
Color/Form |
Colorless gas or liquid | |
CAS RN |
689-97-4 | |
Record name | 1-BUTEN-3-YNE | |
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Record name | Butenyne | |
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Record name | VINYL ACETYLENE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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Citations
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